

Furo[3,4-c]pyridine: A Comprehensive Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: *Furo[3,4-C]pyridine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-c]pyridine, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. This bicyclic system, formed by the fusion of a furan ring to a pyridine ring, exhibits a unique electron distribution that makes it a versatile building block for the design of novel therapeutic agents. The parent **furo[3,4-c]pyridine** is a white crystalline solid that is unstable at room temperature, readily undergoing polymerization.^[1] However, its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and kinase inhibitory effects to applications in materials science. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the **Furo[3,4-c]pyridine** core, with a focus on its potential in drug development.

Chemical Structure and Properties

The fundamental structure of **Furo[3,4-c]pyridine** consists of a furan ring fused to the 'c' face of a pyridine ring. This arrangement results in a π -electron system that influences the molecule's chemical reactivity and physical properties. The nitrogen atom in the pyridine ring imparts a degree of polarity and potential for hydrogen bonding, which are crucial for molecular interactions with biological targets.

Physicochemical Properties

Quantitative data on the physicochemical properties of the parent **Furo[3,4-c]pyridine** and its key derivatives are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding drug design and formulation efforts.

Property	Furo[3,4-c]pyridine	Furo[3,4-c]pyridine-1,3-dione	Furo[3,4-c]pyridin-3(1H)-one
Molecular Formula	C ₇ H ₅ NO	C ₇ H ₃ NO ₃	C ₇ H ₅ NO ₂
Molecular Weight (g/mol)	119.12[2]	149.10	135.12[3]
Melting Point (°C)	Unstable at room temp.[1]	75-77[4]	Not available
Boiling Point (°C)	Not available	334.6 ± 15.0 at 760 mmHg[4]	Not available
LogP (computed)	1.2[2]	Not available	0.3[3]
Hydrogen Bond Donors	0[2]	0	1[3]
Hydrogen Bond Acceptors	2[2]	3	3[3]
CAS Number	270-77-9[2]	4664-08-8[4]	5657-52-3[3]

Note: Some data are computed and should be used as an estimation.

Synthesis of the Furo[3,4-c]pyridine Core

The synthesis of the **Furo[3,4-c]pyridine** scaffold can be challenging due to the reactivity of the parent molecule. However, several synthetic strategies have been developed to access both the core structure and its derivatives.

Synthesis of the Parent Furo[3,4-c]pyridine

The parent **Furo[3,4-c]pyridine** has been synthesized through methods that often involve the generation of this unstable intermediate, which is then trapped or used in situ. Key approaches

include:

- Retro-Diels-Alder Reactions: This method involves the flash vacuum thermolysis (FVT) of 1,4-epoxides to generate the **Furo[3,4-c]pyridine**.[\[1\]](#)
- Lithiation and Silylation: This strategy utilizes pyridine-phthalides as starting materials, which undergo lithiation and subsequent o-silylation.[\[1\]](#)
- Hamaguchi-Ibata Reaction: This reaction employs o-aminodiazocarbonyl precursors to construct the heterocyclic system.[\[1\]](#)

Synthesis of Furo[3,4-c]pyridine Derivatives

The synthesis of more stable and functionalized **Furo[3,4-c]pyridine** derivatives is often more practical for drug discovery applications.

This protocol describes a facile synthesis of 6,7-dihydro**furo[3,4-c]pyridines** from N-homopropargylic β -enaminones.[\[1\]](#)

Materials:

- N-(4-phenyl-3-butyne)- β -enaminone
- Molecular iodine or N-iodosuccinimide (NIS)
- Cesium carbonate (Cs_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of N-(4-phenyl-3-butynyl)- β -enaminone (1.0 equiv) in dichloromethane, add cesium carbonate (2.0 equiv).
- Add molecular iodine (2.0 equiv) or N-iodosuccinimide (2.0 equiv) to the mixture.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding saturated aqueous sodium thiosulfate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired 6,7-dihydrofuro[3,4-c]pyridine.

Biological Activities and Therapeutic Potential

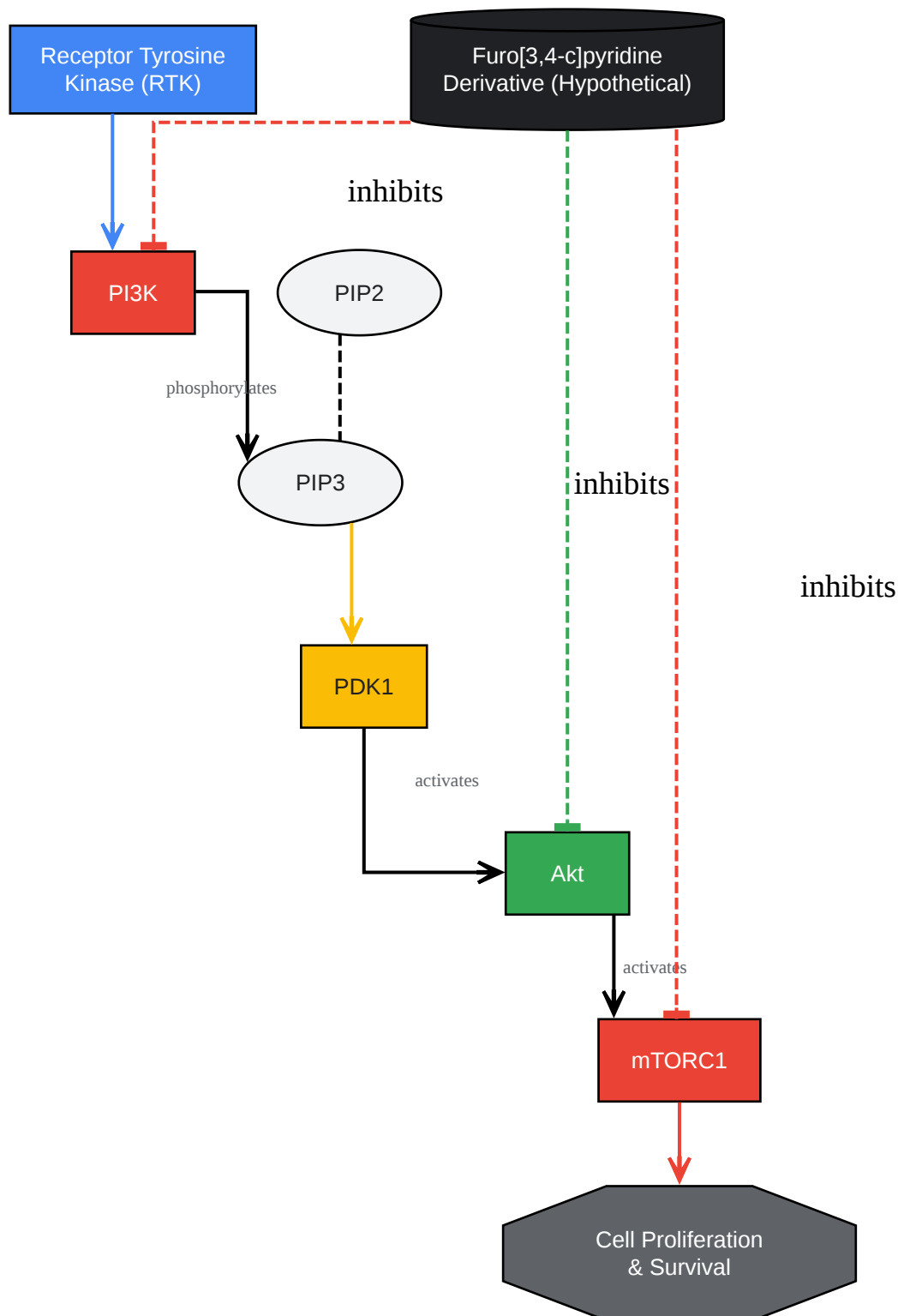
While the parent **Furo[3,4-c]pyridine** is not suitable for therapeutic use due to its instability, its derivatives have shown promising biological activities, particularly in the field of oncology. The related family of furopyridines has been explored for a wide range of therapeutic applications.

Anticancer Activity and Kinase Inhibition

Derivatives of the broader furopyridine class have demonstrated significant potential as anticancer agents and kinase inhibitors.^[5] For instance, certain furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.^[6] While specific data for **Furo[3,4-c]pyridine** derivatives in this context is less common in the literature, the shared heterocyclic core suggests a high potential for similar activities.

The anticancer effects of many small molecule inhibitors are often attributed to their modulation of critical signaling pathways that are dysregulated in cancer. Based on the activity of related furopyridine compounds, **Furo[3,4-c]pyridine** derivatives could potentially target pathways

such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are central to cell growth, proliferation, and survival.[5]



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a **Furo[3,4-c]pyridine** derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **Furo[3,4-c]pyridine** derivative stock solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

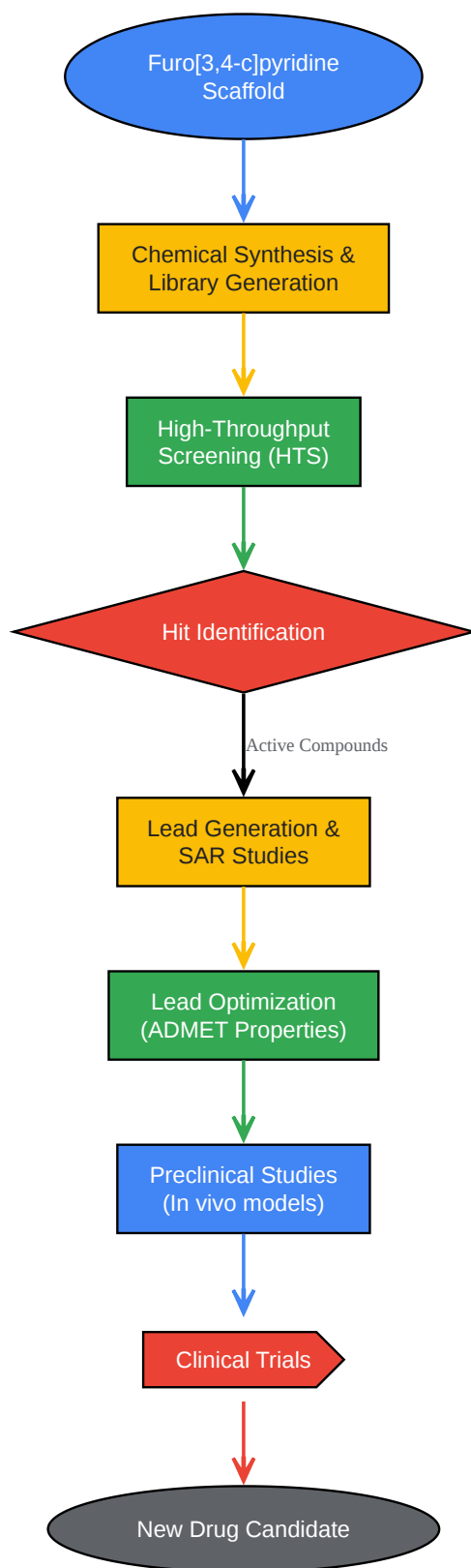
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the **Furo[3,4-c]pyridine** derivative in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications in Drug Development

The **Furo[3,4-c]pyridine** scaffold serves as a valuable starting point for the development of new therapeutic agents. Its structural features allow for facile modification and the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The dihydro derivatives, in particular, may offer improved stability and biological activity compared to the parent compound.^[1]

An example of a marketed drug containing a related furopyridine core is Cicletanine, a **Furo[3,4-c]pyridine** derivative used for the treatment of hypertension.^[7] This demonstrates the clinical relevance and potential of this heterocyclic system.



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Caption: A generalized workflow for drug development starting from the **Furo[3,4-c]pyridine** scaffold.

Conclusion

The **Furo[3,4-c]pyridine** core, despite the instability of its parent form, holds significant promise as a foundational structure in the design of novel therapeutics. Its derivatives have the potential to modulate key biological pathways implicated in diseases such as cancer. This technical guide has provided an overview of the essential chemical, physical, and biological properties of this important heterocyclic system, along with practical experimental protocols. Further exploration of the chemical space around the **Furo[3,4-c]pyridine** scaffold is warranted to unlock its full therapeutic potential and to develop new and effective treatments for a range of human diseases.

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